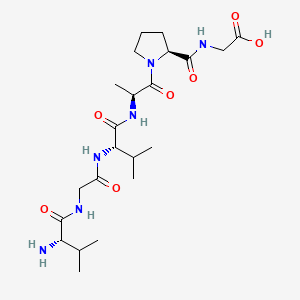
1,2-Bis(dimethylphosphino)ethane
概要
説明
1,2-Bis(dimethylphosphino)ethane (dmpe) is a diphosphine ligand used in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents .
Synthesis Analysis
The compound is synthesized by the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane . Alternatively, it can be generated by alkylation of sodium dimethylphosphide .Molecular Structure Analysis
The molecular formula of this compound is C6H16P2. It has an average mass of 150.139 Da and a monoisotopic mass of 150.072723 Da . The structure features two dimethylphosphine groups (PMe2) connected by an ethane chain (CH2CH2).Chemical Reactions Analysis
This compound reacts with ZrCl2 to afford ZrCl4 (dmpe)2 complexes . The reduction of dppe by lithium to give PhHP(CH2)2PHPh has also been reported .Physical And Chemical Properties Analysis
The compound has a boiling point of 181.1±23.0 °C at 760 mmHg and a density of 0.9 g/mL at 25 °C . It has a refractive index of n20/D 1.507 (lit.) .科学的研究の応用
Synthesis and Characterization
1,2-Bis(dimethylphosphino)ethane has been utilized in various synthesis processes. For example, Burt et al. (1979) reported a simple synthesis method involving the reaction of the halide with Grignard reagent to produce tetraalkyldiphosphine (Burt, Chatt, Hussain, & Leigh, 1979). Additionally, Thiele et al. (1994) synthesized a complex by adding this compound to tetramethyltitanium in diethylether, characterizing it using NMR spectroscopy and X-ray crystal structure analysis (Thiele, Windisch, Schumann, & Kociok-Köhn, 1994).
In Organometallic Chemistry
This compound has been a significant ligand in organometallic chemistry. For instance, Özkar et al. (1992) synthesized tungsten(0) complexes using this compound, indicating pseudo-octahedral structures for the complexes (Özkar, Kayran, & Kreiter, 1992). Furthermore, Tanabe et al. (2012) used dmpe in a reaction with dinickel-diphenylsilyl complexes to yield fluorescent disilanes, demonstrating its role in creating functional materials (Tanabe, Yumoto, & Osakada, 2012).
In Transition Metal Complexes
The compound is also prominent in the study of transition metal complexes. Ohishi et al. (1986) prepared cobalt(III)-dioxygen complexes containing dmpe, contributing to the understanding of metal-oxygen interactions (Ohishi, Kashiwabara, Fujita, Ohba, Ishii, & Saito, 1986). Additionally, Ricci et al. (2004) synthesized chromium(II) bidentate phosphine complexes using this compound, highlighting its utility in polymerization catalysts (Ricci, Forni, Boglia, & Sonzogni, 2004).
Catalysis and Reaction Mechanisms
This compound plays a role in catalysis and understanding reaction mechanisms. For example, Newell et al. (2011) explored uranium(IV) chemistry using a compound based on dmpe, revealing new insights into f-block metal chemistry (Newell, Schwaab, & Shores, 2011). Allen et al. (2008) investigated the reactions of iron complexes with carbon dioxide, using dmpe as a ligand, contributing to the understanding of CO2 reactivity and capture (Allen, Dalgarno, Field, Jensen, Turnbull, & Willis, 2008).
作用機序
Target of Action
1,2-Bis(dimethylphosphino)ethane (dmpe) is a diphosphine ligand in coordination chemistry . It is used as a compact, strongly basic spectator ligand . The primary targets of dmpe are metal ions, with which it forms complexes .
Mode of Action
Dmpe interacts with its targets by donating electron pairs to the metal ions, forming metal-ligand bonds . For example, it reacts with ZrCl2 to afford ZrCl4(dmpe)2 complexes . The formation of these complexes can alter the chemical properties of the metal ions, enabling them to participate in various chemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by dmpe depend on the nature of the metal ion it is complexed with. As a ligand, dmpe can influence the reactivity of the metal center and stabilize certain oxidation states, thereby affecting the course of the chemical reactions .
Pharmacokinetics
Its elimination would likely occur through metabolic processes, although the specifics would depend on the nature of the metal complex formed .
Result of Action
The molecular and cellular effects of dmpe’s action are largely dependent on the metal ion it is complexed with. In general, the formation of metal-ligand complexes can enable or enhance various chemical reactions, potentially leading to changes in molecular structures or cellular processes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,2-Bis(dimethylphosphino)ethane plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it forms complexes with metals like nickel, manganese, and vanadium, which can then interact with enzymes involved in redox reactions . The nature of these interactions often involves coordination bonds between the phosphine groups of this compound and the metal centers of the enzymes or proteins.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its role in metal complexes. These complexes can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For example, this compound complexes with nickel have been shown to impact cellular metabolism by inhibiting certain metabolic enzymes . Additionally, these complexes can affect cell signaling pathways by interacting with signaling proteins and altering their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The phosphine groups of this compound coordinate with metal centers, forming stable complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can influence enzyme activity by altering the conformation of the enzyme or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time when exposed to air or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to form metal complexes that modulate enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can form beneficial metal complexes that enhance enzyme activity and improve metabolic function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in metal complexes. These complexes can interact with enzymes involved in redox reactions, affecting metabolic flux and metabolite levels . For example, this compound complexes with manganese can influence the activity of superoxide dismutase, an enzyme involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can bind to metal transporters, facilitating its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . For example, this compound can be localized to the mitochondria, where it forms complexes with mitochondrial enzymes and influences cellular respiration.
特性
IUPAC Name |
2-dimethylphosphanylethyl(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQSBFSGZJNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CCP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178649 | |
| Record name | 1,2-Bis(dimethylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23936-60-9 | |
| Record name | 1,2-Bis(dimethylphosphino)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(dimethylphosphino)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(dimethylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(dimethylphosphino)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3522CZ8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)